molecular formula C9H16ClNO B2396347 (1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride CAS No. 1350473-55-0

(1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride

Cat. No. B2396347
CAS RN: 1350473-55-0
M. Wt: 189.68
InChI Key: AUKDNLLJBXMGHF-UHFFFAOYSA-N
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Description

(1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ACPM and has a molecular formula of C11H16ClNO. The purpose of

Mechanism of Action

The mechanism of action of (1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride involves its interaction with the NMDA receptor. ACPM acts as a selective antagonist of the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a critical role in various physiological processes such as learning and memory. By blocking the NMDA receptor, ACPM can modulate the activity of the glutamatergic system and affect various downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride are complex and depend on various factors such as dose, route of administration, and target tissue. In general, ACPM has been shown to modulate the activity of the glutamatergic system, which can affect various physiological processes such as synaptic plasticity, neuroprotection, and neurotoxicity. ACPM has also been shown to have potential anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The advantages of using (1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride in lab experiments include its selectivity for the NMDA receptor, its well-characterized mechanism of action, and its potential as a tool for investigating the role of the glutamatergic system in various physiological and pathological processes. The limitations of using ACPM in lab experiments include its potential toxicity and the need for careful dosing and administration.

Future Directions

There are several future directions for research on (1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride. One potential direction is to investigate the potential therapeutic applications of ACPM in various diseases such as depression, anxiety, and addiction. Another potential direction is to explore the role of the glutamatergic system in various physiological and pathological processes using ACPM as a tool. Additionally, further research is needed to characterize the potential side effects and toxicity of ACPM and to develop safer and more effective derivatives of this compound.
Conclusion:
In conclusion, (1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of ACPM have been explored in this paper. Further research is needed to fully understand the potential applications and limitations of this compound.

Scientific Research Applications

(1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, ACPM has been investigated for its potential as a therapeutic agent for the treatment of various diseases such as depression, anxiety, and addiction. ACPM has also been studied for its potential as a tool for investigating the role of the NMDA receptor in various physiological and pathological processes.

properties

IUPAC Name

(1-aminocyclopentyl)-cyclopropylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO.ClH/c10-9(5-1-2-6-9)8(11)7-3-4-7;/h7H,1-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKDNLLJBXMGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)C2CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Amino-cyclopentyl)-cyclopropyl-methanone hydrochloride

CAS RN

1350473-55-0
Record name 1-cyclopropanecarbonylcyclopentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 10 mL round-bottomed flask (1-cyclopropanecarbonyl-cyclopentyl)-carbamic acid tert-butyl ester (61 mg, 0.24 mmol) was dissolved in 1.0 M HCl solution in MeOH (1.5 mL, 1.5 mmol). The reaction mixture was stirred at room temperature overnight then concentrated under reduced pressure to afford 45 mg (98%) of (1-amino-cyclopentyl)-cyclopropyl-methanone hydrochloride as a white solid.
Quantity
61 mg
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

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